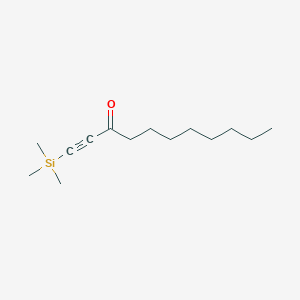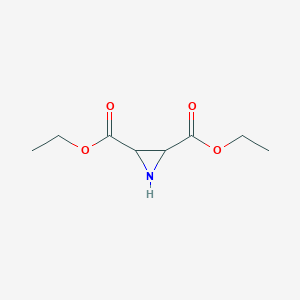
5-Chloro-2-fluorophenethyl alcohol
概要
説明
5-Chloro-2-fluorophenethyl alcohol is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, which is attached to an ethanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-fluorophenethyl alcohol typically involves the reaction of 5-chloro-2-fluorobenzaldehyde with a suitable reducing agent to yield the corresponding alcohol. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. This method ensures higher yields and purity of the final product. The use of palladium or platinum catalysts is common in such processes.
化学反応の分析
Types of Reactions
5-Chloro-2-fluorophenethyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acidic medium.
Reduction: NaBH4, LiAlH4, catalytic hydrogenation with Pd or Pt.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products Formed
Oxidation: 5-Chloro-2-fluorobenzaldehyde, 5-Chloro-2-fluorobenzoic acid.
Reduction: 2-(5-Chloro-2-fluoro-phenyl)ethane.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
5-Chloro-2-fluorophenethyl alcohol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Chloro-2-fluorophenethyl alcohol involves its interaction with specific molecular targets. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to enzymes or receptors. The ethanol group can participate in hydrogen bonding, affecting the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
- 2-(5-Chloro-2-fluoro-phenyl)acetic acid
- 2-(5-Chloro-2-fluoro-phenyl)ethane
- 2-(5-Chloro-2-fluoro-phenyl)methanol
Uniqueness
5-Chloro-2-fluorophenethyl alcohol is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly alter its chemical and physical properties compared to similar compounds
特性
分子式 |
C8H8ClFO |
|---|---|
分子量 |
174.60 g/mol |
IUPAC名 |
2-(5-chloro-2-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H8ClFO/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5,11H,3-4H2 |
InChIキー |
RJMZFHCIPUEWEB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)CCO)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[(3-nitrophenyl)methyl]hydroxylamine](/img/structure/B8663773.png)



![methyl 1H-pyrrolo[3,2-c]pyridin-4-ylcarbamate](/img/structure/B8663803.png)



![Tert-butyl 10-(2-pyridyl)-11-oxa-3,8-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B8663836.png)

